molecular formula C19H24N4O B264106 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide

Cat. No. B264106
M. Wt: 324.4 g/mol
InChI Key: NPQLSMFUAVCGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrazoloquinolines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 has been linked to the suppression of cancer cell growth and the modulation of immune responses in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. The compound has been shown to have high selectivity towards CK2 and does not inhibit other kinases. The inhibition of CK2 leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to modulate immune responses in inflammatory diseases by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide has several advantages for lab experiments. The compound has high selectivity towards CK2 and does not inhibit other kinases, making it a valuable tool for studying CK2-mediated cellular processes. Additionally, the compound has been shown to have low toxicity in preclinical studies, making it a safe compound for in vitro and in vivo experiments. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide. One direction is the further optimization of the synthesis method to obtain higher yields and purity of the compound. Another direction is the study of the compound in combination with other drugs for its potential synergistic effects in cancer therapy. Additionally, the compound could be studied in animal models of other diseases such as diabetes and cardiovascular diseases to explore its potential therapeutic applications. Finally, the compound could be used as a lead compound for the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties.
Conclusion:
In conclusion, 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of this compound in various diseases.

Synthesis Methods

The synthesis of 3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide involves the reaction of 2-methylpropylhydrazine with 3-methyl-4-nitroquinoline-2(1H)-one, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-bromo-1-butanol to form the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

3-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide

InChI

InChI=1S/C19H24N4O/c1-12(2)9-17(24)21-18-15-10-14-7-5-6-8-16(14)20-19(15)23(22-18)11-13(3)4/h5-8,10,12-13H,9,11H2,1-4H3,(H,21,22,24)

InChI Key

NPQLSMFUAVCGQY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C

Canonical SMILES

CC(C)CC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C

Origin of Product

United States

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